molecular formula C40H35ClN6 B565323 N-Trityl-deshydroxymethyl Losartan CAS No. 1797133-13-1

N-Trityl-deshydroxymethyl Losartan

Cat. No. B565323
CAS RN: 1797133-13-1
M. Wt: 635.212
InChI Key: GAZPPEGQRKWTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trityl-deshydroxymethyl Losartan is an intermediate used in the preparation of Losartan impurities . It is used to prepare Losartan impurities . The molecular weight of this compound is 635.2 and its molecular formula is C40H35ClN6 .


Synthesis Analysis

The synthesis of Losartan, which this compound is an intermediate of, involves key steps in the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%. OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Losartan, for which this compound is an intermediate, include the synthesis of BCFI from valeronitrile and acetyl chloride, and the synthesis of OTBN by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .

Mechanism of Action

While the specific mechanism of action for N-Trityl-deshydroxymethyl Losartan is not available, Losartan, the drug for which it is an intermediate, works by reversibly and competitively preventing angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .

Safety and Hazards

According to the Safety Data Sheet, N-Trityl-deshydroxymethyl Losartan is harmful if swallowed . It is advised to wash hands thoroughly after handling and to seek medical attention if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Trityl-deshydroxymethyl Losartan involves the protection of the carboxylic acid group of Losartan followed by the deprotection of the hydroxymethyl group and subsequent tritylation. The final product is obtained by the removal of the trityl group.", "Starting Materials": [ "Losartan", "Trityl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the carboxylic acid group of Losartan with trityl chloride in the presence of sodium hydride and dimethylformamide", "Deprotection of the hydroxymethyl group with hydrochloric acid in methanol", "Tritylation of the resulting hydroxyl group with trityl chloride and sodium hydroxide", "Removal of the trityl group with hydrochloric acid in methanol" ] }

CAS RN

1797133-13-1

Molecular Formula

C40H35ClN6

Molecular Weight

635.212

IUPAC Name

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3

InChI Key

GAZPPEGQRKWTSK-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

synonyms

5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.